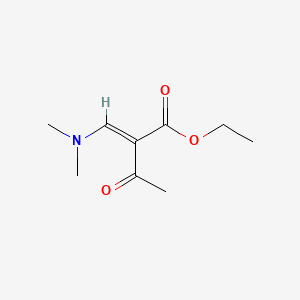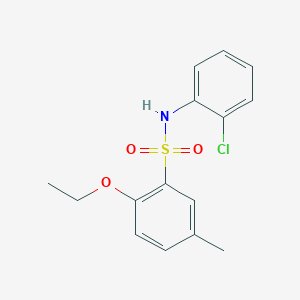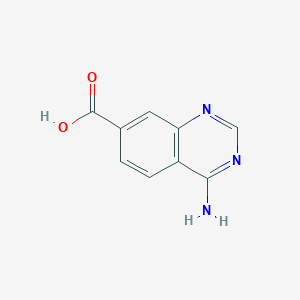![molecular formula C14H12BrNO5S B2833478 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 568551-62-2](/img/structure/B2833478.png)
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H12BrNO5S . It has a molecular weight of 386.22 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is 1S/C14H12BrNO5S/c1-21-13-6-5-10 (8-12 (13)15)16-22 (19,20)11-4-2-3-9 (7-11)14 (17)18/h2-8,16H,1H3, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 386.22 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibition Properties
- Novel bromophenols, related to the target compound, have demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene. These compounds also exhibit inhibitory actions against enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in managing oxidative stress and enzyme-related disorders (Öztaşkın et al., 2017).
Chemical Reactivity and Structural Analysis
- In-depth structural and vibrational analyses of benzoic acid derivatives have revealed insights into their reactivity, showing the impact of solvation on their chemical behaviors. Such studies are crucial for understanding the fundamental properties of these compounds, which can influence their applications in chemical syntheses and material science (Yadav et al., 2022).
Natural Sources and Antioxidant Activity
- Bromophenol derivatives isolated from the red alga Rhodomela confervoides, which share structural similarities with the target compound, have shown potent antioxidant activities. These findings indicate the potential of such compounds in developing natural antioxidant agents for food preservation and health applications (Li et al., 2011).
Molecular Electronics
- Aryl bromides, including structures related to "3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid," serve as valuable building blocks for creating molecular wires, highlighting their applications in the development of molecular electronics and photonics (Stuhr-Hansen et al., 2005).
Photodynamic Therapy
- Certain benzoic acid derivatives have been synthesized and characterized for their photophysical and photochemical properties, suggesting their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds' ability to generate singlet oxygen is particularly notable for therapeutic applications (Pişkin et al., 2020).
Biodegradation and Environmental Applications
- Studies on the biodegradation of brominated phenols and benzoic acids under various conditions indicate the microbial pathways available for environmental remediation of these compounds. Understanding these pathways can inform strategies for mitigating pollution from such organic compounds (Monserrate & Häggblom, 1997).
Meta-C–H Functionalizations
- Research into the meta-C–H functionalization of benzoic acid derivatives, including those similar to the target compound, offers innovative pathways for chemical synthesis, providing more efficient and selective methods for modifying benzoic acid scaffolds, which could have implications in drug development and materials science (Li et al., 2016).
Eigenschaften
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-13-6-5-10(8-12(13)15)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCGNWZIAKLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)
![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)


![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)


![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2833417.png)